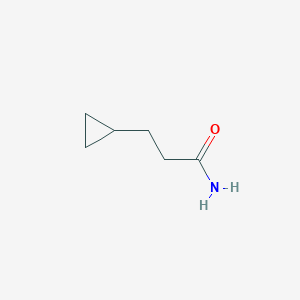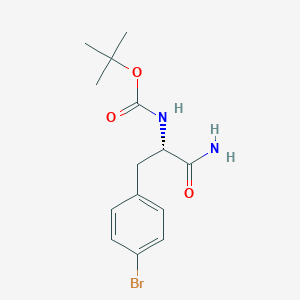
2,2'-Bipyridine-4,4'-dipropenoic acid
Vue d'ensemble
Description
2,2’-Bipyridine-4,4’-dipropenoic acid is an organic compound that belongs to the bipyridine family. This compound is characterized by the presence of two pyridine rings connected by a double bond at the 4,4’ positions, with propionic acid groups attached to these positions. It is known for its ability to act as a ligand in coordination chemistry, forming complexes with various metal ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2,2’-Bipyridine-4,4’-dipropenoic acid typically involves the reaction of 2,2’-bipyridine-4,4’-dicarboxylic acid methyl ester with isopropyl acetates in the presence of a platinum carbon catalyst and a palladium catalyst. The reaction is carried out in an organic solvent such as oxolane, under a nitrogen atmosphere, at a temperature of 145°C and a pressure of 4 standard atmospheres for 36 hours .
Industrial Production Methods
The industrial production of 2,2’-Bipyridine-4,4’-dipropenoic acid follows similar synthetic routes but on a larger scale. The catalysts used in the reaction can be reused multiple times, making the process cost-effective and efficient. The yield of the reaction is typically high, exceeding 98% .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Bipyridine-4,4’-dipropenoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced bipyridine derivatives.
Substitution: The compound can undergo substitution reactions where the propionic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like silver oxide (Ag2O) for oxidation reactions, reducing agents like sodium borohydride (NaBH4) for reduction reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .
Major Products
The major products formed from these reactions include oxidized bipyridine derivatives, reduced bipyridine derivatives, and substituted bipyridine compounds with different functional groups .
Applications De Recherche Scientifique
2,2’-Bipyridine-4,4’-dipropenoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,2’-Bipyridine-4,4’-dipropenoic acid involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination forms stable complexes that can participate in various chemical reactions. The molecular targets include metal centers in enzymes and other proteins, where the compound can modulate their activity by altering their coordination environment .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2,2’-Bipyridine-4,4’-dipropenoic acid include:
- 2,2’-Bipyridine-4,4’-dicarboxylic acid
- 2,2’-Bipyridine-5,5’-dicarboxylic acid
- 4,4’-Dipropenoic acid-2,2’-bipyridine
Uniqueness
What sets 2,2’-Bipyridine-4,4’-dipropenoic acid apart from its similar compounds is its unique structural feature of having propionic acid groups at the 4,4’ positions. This structural modification enhances its ability to form stable complexes with metal ions and increases its versatility in various chemical reactions and applications .
Propriétés
IUPAC Name |
(E)-3-[2-[4-[(E)-2-carboxyethenyl]pyridin-2-yl]pyridin-4-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c19-15(20)3-1-11-5-7-17-13(9-11)14-10-12(6-8-18-14)2-4-16(21)22/h1-10H,(H,19,20)(H,21,22)/b3-1+,4-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCBZIDRQDDEPO-ZPUQHVIOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C=CC(=O)O)C2=NC=CC(=C2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C=C1/C=C/C(=O)O)C2=NC=CC(=C2)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609511 | |
| Record name | (2E,2'E)-3,3'-([2,2'-Bipyridine]-4,4'-diyl)di(prop-2-enoic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845307-48-4 | |
| Record name | (2E,2'E)-3,3'-([2,2'-Bipyridine]-4,4'-diyl)di(prop-2-enoic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


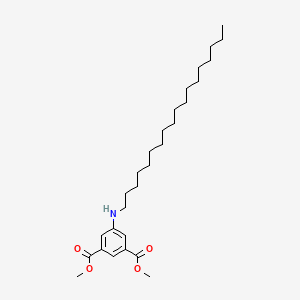




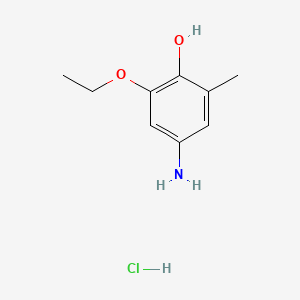

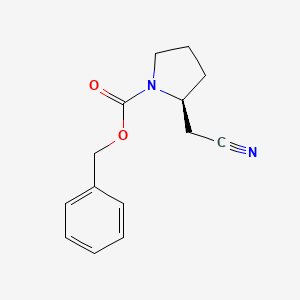
![Methyl 5-chloro-3-methylbenzo[B]thiophene-2-carboxylate](/img/structure/B3394727.png)



